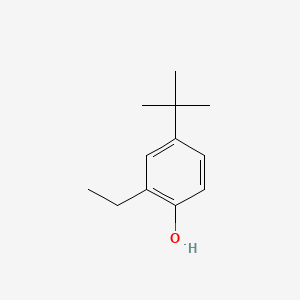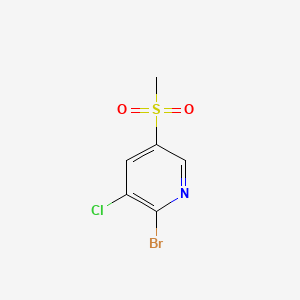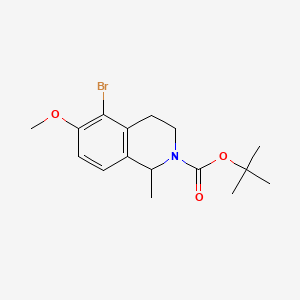
5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butoxycarbonyl (Boc) protecting group at the 2nd position, a methoxy group at the 6th position, and a methyl group at the 1st position. The ® configuration indicates the specific stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the bromine, Boc, methoxy, and methyl groups through various chemical reactions. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom or conversion of the Boc group to a free amine.
Substitution: Nucleophilic substitution reactions at the bromine position to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution at the bromine position can introduce a variety of functional groups.
科学研究应用
®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
®-5-Bromo-2-Boc-6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
®-5-Bromo-2-Boc-6-methoxy-1-ethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an ethyl group instead of a methyl group.
®-5-Chloro-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of ®-5-Bromo-2-Boc-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-10-11-6-7-13(20-5)14(17)12(11)8-9-18(10)15(19)21-16(2,3)4/h6-7,10H,8-9H2,1-5H3 |
InChI 键 |
RKIPNQOMDNZPCN-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
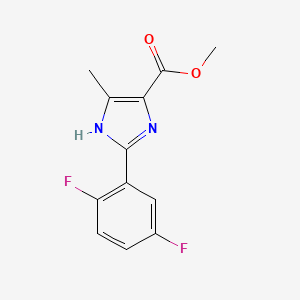
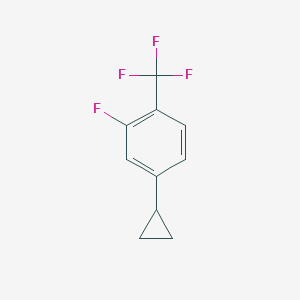
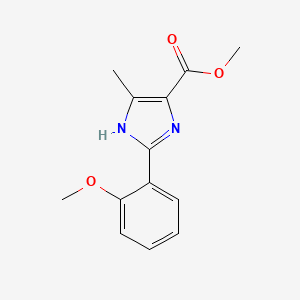



![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)


